molecular formula C15H20N4O4S2 B2772277 1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034320-50-6

1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2772277
CAS No.: 2034320-50-6
M. Wt: 384.47
InChI Key: YOYKSEVAJMKTLI-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide is a complex organic compound with a unique structure. This compound incorporates a piperidine core, a thieno[2,3-d]pyrimidin ring, and a methylsulfonyl group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide typically begins with the preparation of the piperidine-4-carboxamide core. This intermediate is then subjected to a series of reactions, including the introduction of the thieno[2,3-d]pyrimidin moiety and the methylsulfonyl group. Common reagents used in this synthesis include methylsulfonyl chloride, ethyl thioacetate, and various amines.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using a continuous flow reactor system to ensure consistent quality and yield. Reaction conditions are optimized to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound can undergo various reactions such as oxidation, reduction, and substitution. Oxidation reactions typically involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles.

Common Reagents and Conditions: Oxidizing agents such as hydrogen peroxide and potassium permanganate are commonly used. Reduction typically involves sodium borohydride or lithium aluminum hydride. Substitution reactions can utilize reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed from These Reactions: Oxidation often leads to the formation of sulfone derivatives. Reduction can produce secondary or tertiary amines. Substitution reactions may yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

This compound finds applications in multiple domains:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Biology: It plays a role in studying cellular pathways and protein interactions. Medicine: It has potential therapeutic applications due to its unique structure, which could interact with various biological targets. Industry: It can be utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects in biochemical pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide stands out due to its distinct thieno[2,3-d]pyrimidin moiety and methylsulfonyl group. These features confer unique chemical properties and reactivity. Similar compounds may include other piperidine derivatives or those containing thieno[2,3-d]pyrimidin rings, but lacking the methylsulfonyl group which imparts additional stability and reactivity to the molecule.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-25(22,23)19-6-2-11(3-7-19)13(20)16-5-8-18-10-17-14-12(15(18)21)4-9-24-14/h4,9-11H,2-3,5-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKSEVAJMKTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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